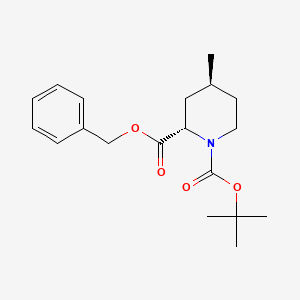

(S)-1-(2-(叔丁氧基)-2-氧代乙基)-4-氧哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

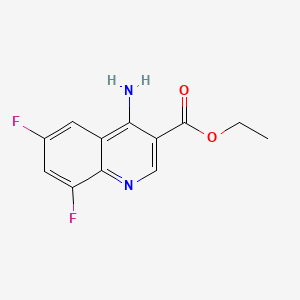

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic chemistry . It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Potassium tert-butoxide (KOtBu) as it can mediate the construction of C–C, C–O, C–N, and C–S bonds . It’s widely employed in organic synthesis to mediate various reactions including coupling, alkylation, arylation, α-phenylation, cyclization, Heck-type, annulation, photo-arylation, aromatic-substitution, amidation, and silylation .Molecular Structure Analysis

The tert-butoxycarbonyl group has the formula C5H9O2 and an average mass of 101.12376 . It’s a protecting group that’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis

Potassium tert-butoxide can mediate the construction of C–C, C–O, C–N, and C–S bonds . It can perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .科学研究应用

Peptide Synthesis

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid: finds utility in peptide chemistry. As an Fmoc-protected amino acid derivative, it serves as a building block for solid-phase peptide synthesis (SPPS). Researchers use it to construct complex peptides with specific sequences, enabling investigations into protein-protein interactions, drug design, and bioactivity studies .

Medicinal Chemistry

This compound has relevance in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. By modifying the side chains or incorporating it into peptidomimetics, scientists aim to develop therapeutic agents targeting specific receptors or enzymes. The tert-butoxy group provides steric hindrance, influencing binding interactions and selectivity .

Radical Anion Chemistry

Mechanistic studies have revealed intriguing behavior involving radical anionic intermediates. When subjected to potassium tert-butoxide, this compound undergoes dimerization, leading to symmetrical and non-symmetrical N-heterobiaryls. Understanding these reactions sheds light on radical processes and synthetic pathways .

Organocatalysis

Researchers explore the use of this compound as an organocatalyst. Its unique structure allows it to participate in asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. By leveraging the chiral center and the tert-butoxy group, chemists design efficient and enantioselective catalytic processes .

Materials Science

The tert-butoxy moiety contributes to the compound’s solubility and stability. Scientists investigate its incorporation into polymer materials, dendrimers, or supramolecular assemblies. These materials may find applications in drug delivery, sensors, or optoelectronics. Additionally, the carboxylic acid functionality allows for further functionalization and surface modification .

Nucleophilic Substitution Reactions

The tert-butoxy group serves as a leaving group in nucleophilic substitution reactions. Researchers exploit this property to introduce other functional groups or linkers. By judiciously choosing reaction conditions, they can selectively replace the tert-butoxy group, leading to diverse derivatives of this compound .

未来方向

属性

IUPAC Name |

(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAWLTYEPXIRGI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856722 |

Source

|

| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

CAS RN |

1352721-92-6 |

Source

|

| Record name | (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)